molecular formula C11H9FN2O3 B1437695 Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate CAS No. 869634-05-9

Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

Cat. No.: B1437695
CAS No.: 869634-05-9
M. Wt: 236.2 g/mol
InChI Key: JZHLSNLGUMHJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction.

Cellular Effects

Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. These effects are highly dependent on the concentration of the compound and the specific cell type being studied.

Molecular Mechanism

The molecular mechanism of action of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active site of proteases, leading to the inhibition of their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable at room temperature, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is an important determinant of its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can significantly impact its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves several steps. One common method includes the reaction of 4-oxo-3,4-dihydroquinazoline with methyl fluoroacetate under specific conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Properties

IUPAC Name

methyl 2-fluoro-2-(4-oxo-3H-quinazolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,8H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLSNLGUMHJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC2=CC=CC=C2C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

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